molecular formula C18H11N5O2 B11667060 2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile

2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile

Cat. No.: B11667060
M. Wt: 329.3 g/mol
InChI Key: SVNWDFBGXLJHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 5H-pyrido[3,2-b]indolium chloride with sodium cyanoborohydride in methanol in the presence of hydrogen chloride. This reaction leads to the reduction of the pyridine ring and the CN group, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects

Comparison with Similar Compounds

2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure and the potential biological activities it may exhibit, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H11N5O2

Molecular Weight

329.3 g/mol

IUPAC Name

2-imino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indole-3-carbonitrile

InChI

InChI=1S/C18H11N5O2/c19-10-11-9-16-17(14-3-1-2-4-15(14)21-16)22(18(11)20)12-5-7-13(8-6-12)23(24)25/h1-9,20-21H

InChI Key

SVNWDFBGXLJHSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C(=N)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.